

# Molecular formula and weight of 1,4-Dichlorobutene

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## Compound of Interest

Compound Name: 1,4-Dichlorobutene

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## In-Depth Technical Guide to 1,4-Dichlorobutene

This technical guide provides a comprehensive overview of **1,4-Dichlorobutene**, including its molecular properties, isomeric forms, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and development.

## Core Molecular and Physical Properties

**1,4-Dichlorobutene** is a chlorinated hydrocarbon with the molecular formula  $C_4H_6Cl_2$ .<sup>[1]</sup> It exists as two geometric isomers, cis and trans, and is also an isomer of 3,4-dichloro-1-butene. The molecular weight of **1,4-Dichlorobutene** is 124.99 g/mol .<sup>[1]</sup>

## Quantitative Data Summary

The physical and chemical properties of the cis and trans isomers of **1,4-Dichlorobutene** are summarized in the table below for easy comparison.

Property	trans-1,4-Dichloro-2-butene	cis-1,4-Dichloro-2-butene
Molecular Formula	C <sub>4</sub> H <sub>6</sub> Cl <sub>2</sub>	C <sub>4</sub> H <sub>6</sub> Cl <sub>2</sub>
Molecular Weight	124.99 g/mol	124.99 g/mol
CAS Number	110-57-6	1476-11-5
Appearance	Colorless liquid	Colorless liquid
Boiling Point	155.5 °C at 101 kPa	152 °C at 758 mmHg
Melting Point	1–3 °C	-48 °C
Density	1.183 g/mL at 25 °C	1.188 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.488	n <sub>20/D</sub> 1.489

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1,4-Dichlorobutene** are provided below.

### Synthesis of 1,4-Dichlorobutene via Chlorination of 1,3-Butadiene

The industrial production of **1,4-Dichlorobutene** is achieved through the chlorination of 1,3-butadiene. This reaction yields a mixture of isomers, primarily 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (cis and trans). The distribution of these products is highly dependent on the reaction temperature.

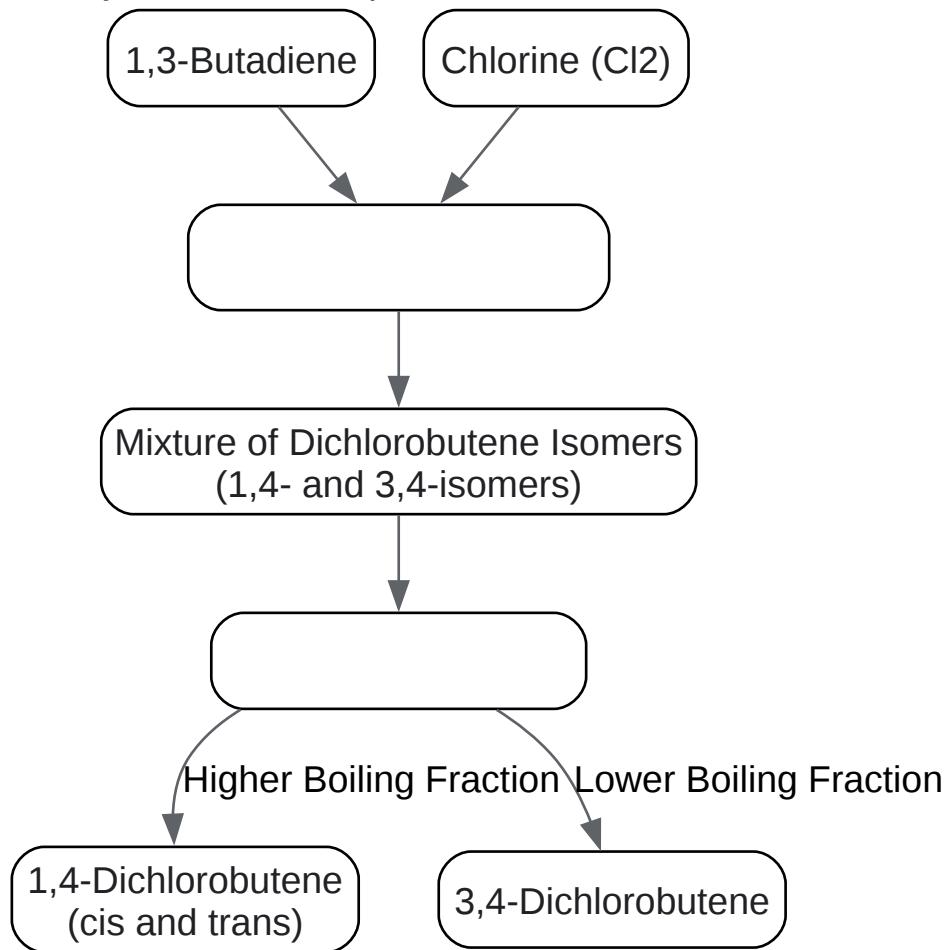
Reaction Conditions:

- Reactants: 1,3-Butadiene and Chlorine gas.
- Phase: The reaction can be carried out in either the liquid or vapor phase.
- Vapor-Phase Chlorination: This process is typically conducted in an adiabatic reactor at temperatures below 250°C and pressures ranging from 1 to 7 bar.<sup>[2]</sup> An excess of butadiene

is maintained to minimize the formation of byproducts.[\[2\]](#)

- Liquid-Phase Chlorination: This method involves contacting 1,3-butadiene and elemental chlorine in a solvent at a temperature of 25–100°C.[\[3\]](#)
- Product Separation: The resulting mixture of dichlorobutene isomers can be separated by fractional distillation, taking advantage of their different boiling points.[\[2\]](#) The boiling point of 3,4-dichloro-1-butene is 118.6°C, while that of 1,4-dichloro-2-butene is approximately 155°C.[\[2\]](#)

### Synthesis and Separation of 1,4-Dichlorobutene



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A flowchart illustrating the synthesis and separation of **1,4-Dichlorobutene**.

# Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of the different isomers of dichlorobutene.

Instrumentation and Conditions:

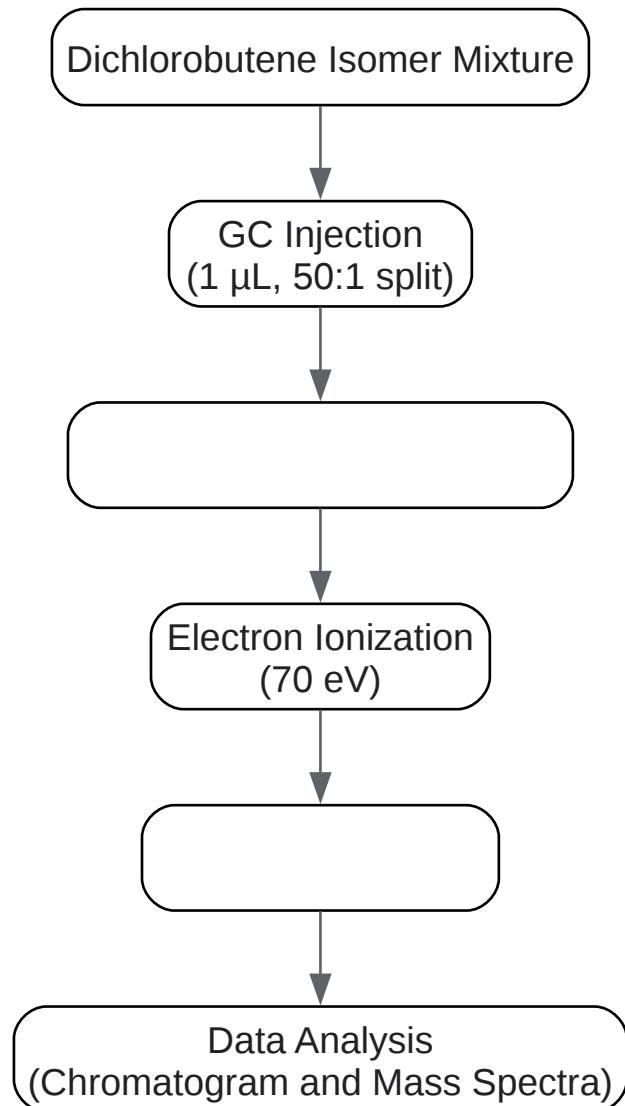
- GC System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole mass analyzer).
- Column: A non-polar capillary column, such as a DB-5ms, is suitable for separation.[\[4\]](#)
- Injector Temperature: 250 °C.[\[4\]](#)
- Oven Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp: Increase to 200 °C at a rate of 10 °C/min.[\[4\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[4\]](#)
- Injection: 1 µL injection volume with a split ratio of 50:1.[\[4\]](#)
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[4\]](#)
  - Mass Range: Scan from m/z 35 to 200.[\[4\]](#)
  - Source Temperature: 230 °C.[\[4\]](#)

Data Analysis:

- Identify the peaks in the total ion chromatogram.

- Analyze the mass spectrum for each peak to determine the molecular ion and fragmentation pattern.
- Compare the obtained mass spectra with spectral libraries for positive identification of each isomer.

### GC-MS Analysis Workflow for 1,4-Dichlorobutene



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Workflow for the GC-MS analysis of **1,4-Dichlorobutene** isomers.

# Analytical Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the cis and trans isomers of **1,4-Dichlorobutene**.

## Sample Preparation:

- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice.
- Sample Quantity:
  - For  $^1\text{H}$  NMR, use approximately 10 mg of the sample.[\[5\]](#)
  - For  $^{13}\text{C}$  NMR, a larger amount of around 50 mg is recommended due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[5\]](#)
- Procedure:
  - Accurately weigh the sample and dissolve it in approximately 0.5 mL of the chosen deuterated solvent in a clean, dry vial.
  - If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
  - Ensure the height of the solution in the NMR tube is around 4-5 cm.
  - Cap the NMR tube securely.

## Data Acquisition and Analysis:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures.
- The chemical shifts and coupling constants in the  $^1\text{H}$  NMR spectrum, along with the chemical shifts in the  $^{13}\text{C}$  NMR spectrum, will allow for the unambiguous differentiation between the cis and trans isomers of **1,4-Dichlorobutene**.

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